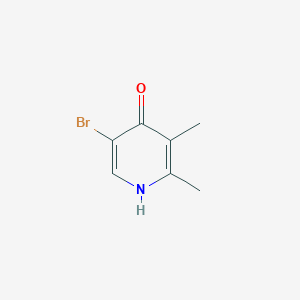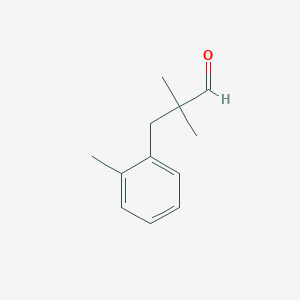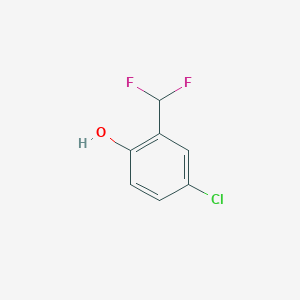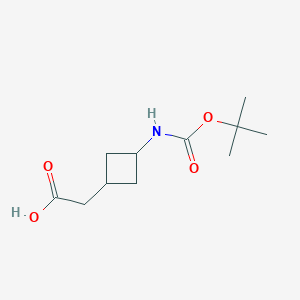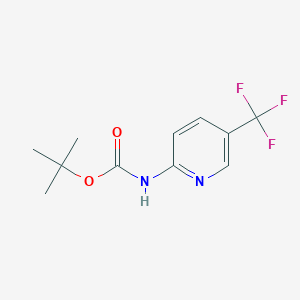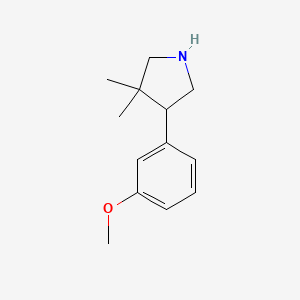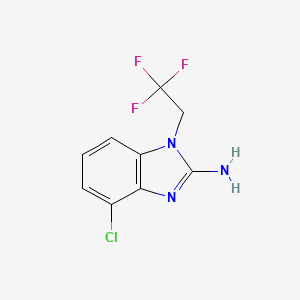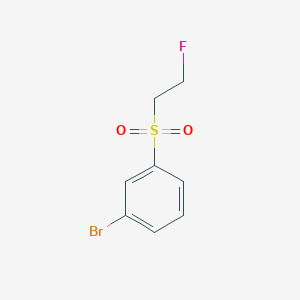![molecular formula C21H30ClN5OS B1457768 1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine CAS No. 1147423-09-3](/img/structure/B1457768.png)
1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine
Übersicht
Beschreibung
This compound, also known as 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine, has a CAS Number of 955979-15-4 . It has a molecular weight of 299.8 and its IUPAC name is 1-(2-chloro-4-morpholino-5H-5lambda3-thieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClN4OS/c1-14-7-8-6-9-10(19-8)11(16-12(13)15-9)17-2-4-18-5-3-17/h6,14,19H,2-5,7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored in a refrigerator . The compound’s physicochemical properties, such as its number of heavy atoms, fraction Csp3, number of rotatable bonds, and number of H-bond acceptors and donors, have been calculated .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Application Summary : Pyrimidine derivatives have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains .
- Methods : The compounds were synthesized and their in vitro antimicrobial activity was screened against bacterial and fungal strains using the cup plate method and Mueller–Hinton agar medium .
- Results : Some of the derivatives exhibited promising activity against microbial strains .
Antiproliferative Activity
- Application Summary : Pyrimidine derivatives have been synthesized and tested for their antiproliferative activity against selected human cancer cell lines .
- Methods : The compounds were synthesized and their antiproliferative activity was screened against liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines .
- Results : The results of these tests are not specified in the sources I found .
Antiviral Activity
- Application Summary : Pyrimidine derivatives have been described with a wide range of biological potential including antiviral activity .
- Methods : The specific methods of application or experimental procedures are not specified in the sources I found .
- Results : The results of these tests are not specified in the sources I found .
Anti-inflammatory Activity
- Application Summary : Pyrimidine derivatives have been described with a wide range of biological potential including anti-inflammatory activity .
- Methods : The specific methods of application or experimental procedures are not specified in the sources I found .
- Results : The results of these tests are not specified in the sources I found .
Antioxidant Activity
- Application Summary : Pyrimidine derivatives have been described with a wide range of biological potential including antioxidant activity .
- Methods : The specific methods of application or experimental procedures are not specified in the sources I found .
- Results : The results of these tests are not specified in the sources I found .
Antimalarial Activity
- Application Summary : Pyrimidine derivatives have been described with a wide range of biological potential including antimalarial activity .
- Methods : The specific methods of application or experimental procedures are not specified in the sources I found .
- Results : The results of these tests are not specified in the sources I found .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-N-cyclobutyl-N-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN5OS/c1-25(15-3-2-4-15)16-5-7-26(8-6-16)14-17-13-18-19(29-17)20(24-21(22)23-18)27-9-11-28-12-10-27/h13,15-16H,2-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWLSHFXVJAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



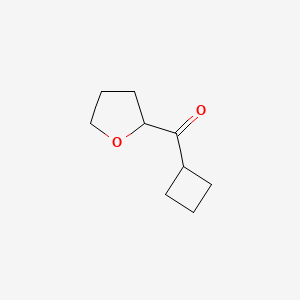
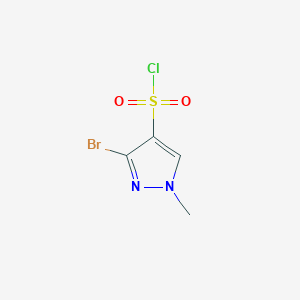
![2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)](/img/structure/B1457687.png)
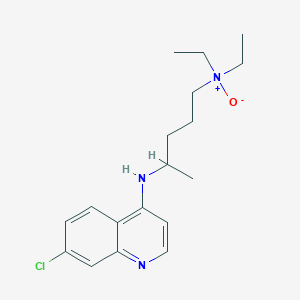

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B1457690.png)
